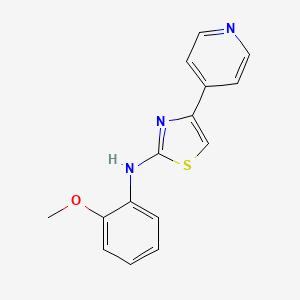![molecular formula C14H17ClN2O3 B5787418 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid, also known as CPCCOEt, is a compound that belongs to the class of allosteric modulators of the metabotropic glutamate receptor subtype 1 (mGluR1). The mGluR1 is a G protein-coupled receptor that is widely distributed in the central nervous system and is involved in various physiological processes, including learning and memory, pain perception, and motor coordination. CPCCOEt has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid is an allosteric modulator of the mGluR1 receptor, which means that it binds to a site on the receptor that is distinct from the agonist binding site and modulates the receptor activity. 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been shown to inhibit the activity of the mGluR1 receptor by reducing the affinity of the receptor for its agonists. This results in a decrease in the downstream signaling pathways that are activated by the receptor, leading to a decrease in the physiological effects mediated by the receptor.
Biochemical and Physiological Effects:
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been shown to have several biochemical and physiological effects in animal models. In a study on the rat model of Parkinson's disease, 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid was shown to improve motor coordination and reduce the loss of dopaminergic neurons in the substantia nigra, which is a hallmark of the disease. In another study on the mouse model of Huntington's disease, 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid was shown to improve the cognitive and motor deficits associated with the disease. 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has also been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has several advantages for use in lab experiments. It is a selective modulator of the mGluR1 receptor, which means that it does not affect the activity of other receptors. This makes it a useful tool for studying the specific role of the mGluR1 receptor in various physiological processes. 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid is also relatively stable and can be stored for long periods without significant degradation. However, 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid is also relatively expensive compared to other research chemicals, which can limit its availability for some research groups.
Orientations Futures
There are several future directions for research on 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid. One area of research is the development of more potent and selective allosteric modulators of the mGluR1 receptor, which can have improved therapeutic efficacy and reduced side effects. Another area of research is the investigation of the role of the mGluR1 receptor in other neurological disorders, such as Alzheimer's disease and multiple sclerosis. 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid can also be used as a tool to study the downstream signaling pathways activated by the mGluR1 receptor and their role in various physiological processes.
Méthodes De Synthèse
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form the intermediate compound, which is then treated with ethyl chloroformate to obtain 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid. The synthesis of 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been reported in several research papers, and the yield and purity of the compound can be optimized by modifying the reaction conditions.
Applications De Recherche Scientifique
1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and epilepsy. The mGluR1 receptor has been implicated in the pathophysiology of these disorders, and 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has been shown to modulate the receptor activity in animal models of these diseases. 1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid has also been studied for its potential use in pain management, as the mGluR1 receptor has been shown to play a role in pain perception.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)carbamoylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-10-4-6-11(7-5-10)16-13(20)17-14(12(18)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,18,19)(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFURNOFVOQLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Chlorophenyl)ureido)cyclohexanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)
![5-methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5787340.png)
![methyl 3-[(acetyloxy)methyl]-4-methoxybenzoate](/img/structure/B5787342.png)
![1-[2-(2-naphthyloxy)ethyl]pyrrolidine](/img/structure/B5787350.png)
![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5787363.png)



![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)


![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)